Product packaging for 4-Hydroxy-5-methyl-3(2H)-furanone(Cat. No.:CAS No. 19322-27-1)

4-Hydroxy-5-methyl-3(2H)-furanone

Cat. No.: B090963
CAS No.: 19322-27-1
M. Wt: 114.10 g/mol
InChI Key: DLVYTANECMRFGX-UHFFFAOYSA-N
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Description

Significance in Chemical and Biological Research Domains

4-Hydroxy-5-methyl-3(2H)-furanone, also known by synonyms such as norfuraneol and toffee furanone, holds significant importance in both chemical and biological research. ontosight.ainih.gov Chemically, it is recognized as a member of the furanone family, characterized by a five-membered ring containing an oxygen atom. ontosight.ai Its chemical formula is C₅H₆O₃, and it possesses a molecular weight of 114.10 g/mol . sigmaaldrich.com The structure, featuring a hydroxy group at position 4 and a keto group at position 3 of a 5-methyl-2,3-dihydrofuran ring, contributes to its notable reactivity and sensory properties. nih.govchemicalbook.com

In the realm of food science and flavor chemistry, this compound is highly valued for its distinct caramel-like or "burnt pineapple" aroma and sweet taste. ontosight.aichemicalbook.com It is a key flavor component in a variety of foods that undergo heating processes, such as cooked meats, beef broth, coffee, bread crust, and roasted nuts, where it is formed through Maillard reactions between reducing sugars and amino acids. ontosight.aismolecule.comacs.org Its presence is also crucial to the flavor profiles of fruits like guava and raspberry. chemicalbook.com

Historical Perspectives on Discovery and Early Characterization

The discovery and initial characterization of this compound are closely tied to the study of food chemistry and flavor. It was first identified as a key flavor component in beef broth and shoyu (fermented soy hydrolysate). chemicalbook.com Early research focused on understanding the chemical reactions responsible for the development of flavors and aromas during the cooking of food. The Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs with heat, was identified as a primary pathway for its formation. nih.govmdpi.com

Subsequent studies in the mid to late 20th century further elucidated its natural occurrence and formation mechanisms. Researchers reported its presence in a variety of other food products, solidifying its importance as a widespread and significant flavor compound. chemicalbook.com The identification of this furanone as a pheromone in the cockroach Eurycotis floridana marked a significant expansion of its known biological roles beyond flavor. nih.govoup.com This discovery opened up new avenues of research into its function in insect communication and behavior. Early analytical work established its fundamental chemical properties, including its molecular structure and characteristic aroma profile, laying the groundwork for its synthesis and further investigation. chemicalbook.com

Contemporary Research Challenges and Future Directions

Current research on this compound faces several challenges and is moving in promising new directions. A significant challenge lies in the fluctuations of raw material prices, which can impact the cost-effectiveness of its production. archivemarketresearch.com Furthermore, the stringent regulatory compliance required for food additives presents an ongoing hurdle for its widespread application. archivemarketresearch.com

Future research is likely to focus on several key areas. The development of more efficient and sustainable methods for its synthesis is a priority, aiming to reduce production costs and environmental impact. ontosight.ai There is also considerable interest in discovering and characterizing novel biological activities, which could lead to applications in pharmaceuticals or as a functional food ingredient. ontosight.aismolecule.com Further elucidation of its role in complex biological systems, such as the gut microbiome and its impact on human health, represents another exciting frontier. The potential for product substitution by other flavor compounds remains a consideration, driving the need for continued innovation and a deeper understanding of its unique sensory and functional properties. archivemarketresearch.com

Interactive Data Tables

Chemical Identifiers for 4-Hydroxy-5-methyl-3-furanone

IdentifierValueReference
CAS Number19322-27-1 ontosight.ai
FEMA Number3635 nih.gov
JECFA Flavor Number1450 nih.gov
EC Number242-961-0 sigmaaldrich.com
PubChem CID4564493 nih.gov

Physicochemical Properties of 4-Hydroxy-5-methyl-3-furanone

PropertyValueReference
Molecular FormulaC₅H₆O₃ sigmaaldrich.com
Molecular Weight114.10 g/mol sigmaaldrich.com
AppearanceWhite to light yellow crystal powder chemicalbook.com
Melting Point129-133 °C sigmaaldrich.com
AromaFruity, caramel (B1170704), "burnt pineapple" chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6O3 B090963 4-Hydroxy-5-methyl-3(2H)-furanone CAS No. 19322-27-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydroxy-5-methylfuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H6O3/c1-3-5(7)4(6)2-8-3/h7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLVYTANECMRFGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)CO1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9047417
Record name 4-Hydroxy-5-methyl-3-furanone
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Molecular Weight

114.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid, Colourless to white solid; Fruity caramel or burnt pineapple aroma
Record name Norfuraneol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031859
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 4-Hydroxy-5-methyl-3(2H)-furanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1438/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Soluble in water; Slightly soluble in fats, Soluble (in ethanol)
Record name 4-Hydroxy-5-methyl-3(2H)-furanone
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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CAS No.

19322-27-1
Record name 4-Hydroxy-5-methyl-3(2H)-furanone
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Record name 4-Hydroxy-5-methyl-3(2H)-furanone
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Record name 3(2H)-Furanone, 4-hydroxy-5-methyl-
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Record name 4-Hydroxy-5-methyl-3-furanone
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Record name 4-hydroxy-5-methylfuran-3(2H)-one
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Record name 4-HYDROXY-5-METHYL-3(2H)-FURANONE
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Record name Norfuraneol
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Melting Point

126.6 - 127.5 °C
Record name Norfuraneol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031859
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanisms of Formation and Synthetic Methodologies

Maillard Reaction Pathways Leading to 4-Hydroxy-5-methyl-3-furanone

The formation of 4-hydroxy-5-methyl-3(2H)-furanone is a nuanced process, heavily dependent on the initial reactants and the environment in which they interact. The Maillard reaction, a chemical reaction between amino acids and reducing sugars, is the principal route to this flavor compound.

Precursor Identification and Elucidation of Reaction Intermediates

The journey to this compound begins with specific building blocks. The carbon backbone of the furanone is largely determined by the type of sugar, while the amino acid plays a crucial role in facilitating the reaction and can also contribute to the final structure.

Pentose (B10789219) sugars are the primary carbohydrate precursors for the formation of this compound. imreblank.chacs.org Studies have shown that xylose, arabinose, and ribose can all serve as the foundational molecule for this compound. jst.go.jpresearchgate.net Among these, ribose has been identified as the most efficient precursor. jst.go.jpresearchgate.net The degradation of these pentoses proceeds via a 2,3-enolization pathway, a key step in forming the furanone ring structure. acs.org In fact, the carbon skeleton of the sugar directly dictates the resulting furanone, with pentoses yielding this compound. imreblank.ch

In a study investigating the Maillard reaction between xylose and lysine (B10760008), this compound was identified as a major product, constituting 60-80% of the total peak area in HPLC analysis. jst.go.jpresearchgate.net This research further demonstrated that approximately 20 mg of the furanone could be produced from a solution containing 200 mg of xylose. jst.go.jpresearchgate.net

Amino acids are essential co-reactants in the Maillard reaction, accelerating the process and influencing the formation of various flavor compounds. Lysine, glycine (B1666218), and alanine (B10760859) have all been implicated in the generation of this compound. imreblank.chjst.go.jp While the pentose sugar provides the core structure, the amino acid facilitates the necessary chemical transformations. acs.org

For instance, studies involving the reaction of xylose with glycine or L-alanine have demonstrated the formation of this compound. imreblank.ch It is important to note that while amino acids are crucial for the reaction, the formation of this specific furanone can also occur, to a lesser extent, through sugar fragmentation alone. acs.org

The initial condensation of a reducing sugar with an amino acid forms a Schiff base, which then undergoes a rearrangement to form a more stable intermediate known as an Amadori product. mdpi.comencyclopedia.pub These Amadori products are central to the Maillard reaction and are direct precursors to the formation of furanones. acs.orgnih.govacs.org

The decomposition of the Amadori compound proceeds via 2,3-enolization, leading to the formation of 1-deoxyosones. imreblank.chacs.org These 1-deoxyosones are key dicarbonyl intermediates. Further degradation of these intermediates, including dehydration and cyclization steps, ultimately yields this compound. acs.orgacs.org Research has shown that 1-deoxypentosone is a critical intermediate in the pathway from pentoses. imreblank.ch Furthermore, this compound itself can decompose to form other dicarbonyl compounds like diacetyl and methylglyoxal, which can then participate in further browning reactions. jst.go.jpresearchgate.netjst.go.jpoup.com

Influence of Reaction Conditions on Formation Kinetics and Yield

The rate and efficiency of this compound formation are highly sensitive to the surrounding chemical environment. Factors such as pH and temperature play a pivotal role in directing the Maillard reaction towards the production of this specific flavor compound.

The pH of the reaction medium significantly influences the formation of this compound. Studies have shown that its formation is favored under certain pH conditions. For example, in a xylose-lysine model system, the reaction was carried out in a phosphate (B84403) buffer at pH 7.0. jst.go.jp However, another study investigating the reaction of this compound with cysteine or hydrogen sulfide (B99878) was conducted at a lower pH of 4.5. nih.gov The optimal pH for the formation of a related furanone, sotolone, was found to be 5, representing a compromise between different reaction steps. imreblank.ch The pH can also affect the stability of the furanone once formed, with degradation occurring more rapidly at low pH. encyclopedia.pub

Temperature is another critical parameter. The Maillard reaction generally requires heat to proceed at a significant rate. nih.gov In laboratory settings, the formation of this compound has been observed at temperatures around 90-100°C. imreblank.chacs.orgjst.go.jp One study heated a xylose and lysine solution in boiling water (100°C) for 60 minutes to produce the compound. jst.go.jp Another investigation into the reaction of the furanone with cysteine or hydrogen sulfide used a temperature of 140°C for 60 minutes. nih.govacs.org The yield of related furanones was found to increase with temperatures above 70°C. imreblank.ch

Interactive Data Table: Formation of this compound in a Xylose-Lysine Model System

Parameter Value
Carbohydrate Precursor Xylose
Amino Acid Co-reactant Lysine
pH 7.0
Temperature 100°C (boiling water)
Reaction Time 60 minutes
Yield ~20 mg from 200 mg xylose

Data sourced from studies on Maillard reaction model systems. jst.go.jp

Interactive Data Table: Precursor Efficiency for this compound Formation

Carbohydrate Precursor Relative Efficiency
Ribose Best
Xylose Good
Arabinose Good

Based on findings from comparative studies. jst.go.jpresearchgate.net

Effects of Solvent and Structured Fluids on Reaction Outcomes

The environment in which 4-hydroxy-5-methyl-3-furanone and its analogs are formed plays a critical role in the reaction's efficiency and outcomes. Research into the chemical formation of the related compound 4-hydroxy-2,5-dimethyl-3[2H]-furanone (HDMF) from D-fructose 1,6-diphosphate revealed that while the pH (tested between 3 and 10) and the specific type of buffer used did not have a significant impact, the presence of proteins appeared to exert a stabilizing effect on the furanone. researchgate.net

Further studies on Maillard model systems with pentose sugars demonstrated that the formation of furanones was significantly favored in phosphate-buffered solutions at a neutral pH of 7 compared to a more acidic pH of 5. acs.org This effect was particularly pronounced when an excess of amino acid was present, highlighting the interplay between pH, buffering agents, and reactant concentrations. acs.org The degradation of precursors and the subsequent yield of furanones are highly dependent on such reaction parameters. imreblank.ch For instance, in aqueous systems, phosphate concentration has been identified as the most critical parameter affecting formation kinetics, followed by the concentration of the precursors and the pH. imreblank.ch

Kinetic Modeling of Formation in Food Systems

Understanding the kinetics of 4-hydroxy-5-methyl-3-furanone formation is crucial for controlling its presence in thermally processed foods. Studies using an egg white gel model have shown that the formation of this compound can be described by zero-order kinetics within a temperature range of 75–95 °C. wsu.edu In this model, the yield of the compound increased linearly with both heating time and temperature. wsu.edu

Kinetic modeling in aqueous systems containing L-rhamnose and L-lysine to produce the analog HDMF has successfully used experimental design to model the effects of four key parameters: precursor concentration, precursor ratio, pH, and phosphate concentration. imreblank.ch This approach allowed for the accurate modeling of both the degradation of the precursor (rhamnose) and the formation of the furanone, achieving a high coefficient of determination (R² > 0.93). imreblank.ch Such models are invaluable for predicting and controlling the formation of these important flavor compounds in various food matrices.

Biosynthesis in Biological Systems

Enzymatic Pathways in Eukaryotic Organisms

The biosynthesis of furanones has been extensively studied in strawberries (Fragaria x ananassa), where these compounds are key to the fruit's characteristic flavor. nih.gov The final step in the formation of the prominent strawberry furanone, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), is an enzymatic reduction. nih.govnih.gov The direct precursor, 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF), is converted to HDMF through the action of an enzyme initially identified as a putative quinone oxidoreductase (FaQR). nih.govmdpi.comresearchgate.netoup.com

Subsequent research clarified the enzyme's function, renaming it Fragaria x ananassa enone oxidoreductase (FaEO). nih.govacs.org This ripening-induced enzyme catalyzes the reduction of the exocyclic double bond of the highly reactive HMMF precursor in an NAD(P)H-dependent reaction. nih.govsemanticscholar.org The FaQR/FaEO protein was functionally expressed in Escherichia coli, confirming its catalytic role in the formation of the furanone. nih.govoup.com This specific enzymatic step is a critical control point in the development of strawberry flavor. nih.gov

The carbon backbone of furanones in biological systems originates from carbohydrate metabolism. Radiotracer studies in strawberries have identified D-fructose-1,6-diphosphate as the most effective natural progenitor for these compounds. mdpi.comnih.gov It is presumed to be converted through a series of yet-to-be-fully-elucidated enzymatic steps into the key intermediate, 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF). researchgate.netnih.gov

Other related carbohydrate metabolites also serve as precursors. In vitro studies with strawberries showed that adding D-fructose-6-phosphate to the incubation medium led to a significant increase in furanone content, suggesting it may be the true immediate precursor in this fruit. acs.org In cytosolic extracts of the yeast Zygosaccharomyces rouxii, 4-hydroxy-5-methyl-3[2H]-furanone was produced from a range of carbohydrate phosphates, including D-fructose-1,6-diphosphate, D-fructose-6-phosphate, D-glucose-6-phosphate, and various pentose phosphates like D-ribose-5-phosphate. nih.govacs.org These findings indicate that the initial precursors are channeled from central glycolytic and pentose phosphate pathways. mdpi.comnih.govacs.org

Microbial Biotransformation Mechanisms

Microorganisms, particularly yeasts and bacteria, are capable of producing 4-hydroxy-5-methyl-3-furanone and its derivatives. The yeast Zygosaccharomyces rouxii, commonly found in fermented foods like soy sauce, is known to produce these furanones from D-fructose-1,6-diphosphate. mdpi.comnih.gov While the yeast can grow on D-glucose, the furanone is only produced when D-fructose-1,6-diphosphate is supplied externally, indicating the carbons for the furanone ring originate exclusively from this precursor. mdpi.com Studies have identified 1-deoxy-2,3-hexodiulose-6-phosphate as a likely intermediate in this yeast-mediated transformation. nih.gov

Production by Yeast (e.g., Zygosaccharomyces rouxii from carbohydrate phosphates)

The yeast Zygosaccharomyces rouxii, notably used in the fermentation of products like soy sauce, is capable of producing 4-Hydroxy-5-methyl-3-furanone from carbohydrate phosphates. researchgate.net Research using cytosolic protein extracts from Z. rouxii has demonstrated that the compound can be generated from a variety of phosphorylated sugars. researchgate.netnih.gov

The key precursor in this pathway is believed to be D-ribulose-5-phosphate. researchgate.netnih.gov It is hypothesized that various carbohydrate phosphates are enzymatically converted into D-ribulose-5-phosphate by enzymes present in the yeast's cytosol. researchgate.netacs.org This intermediate, D-ribulose-5-phosphate, can then undergo a spontaneous chemical transformation to yield 4-Hydroxy-5-methyl-3-furanone. nih.govacs.org This non-enzymatic step is a critical part of the formation process within the yeast cell. nih.gov

The enzymatic activities identified in the cytosolic extracts of Z. rouxii that facilitate the conversion of other sugar phosphates into the key precursor include D-fructose-1,6-diphosphatase, phosphohexose isomerase, D-glucose-6-phosphate dehydrogenase, and 6-phosphogluconate dehydrogenase. researchgate.net

**Table 1: Carbohydrate Phosphate Precursors for 4-Hydroxy-5-methyl-3-furanone Formation in *Z. rouxii***

PrecursorObservation
D-fructose-1,6-diphosphateProduction of HMF observed in cytosolic extracts. researchgate.net
D-fructose-6-phosphateProduction of HMF observed in cytosolic extracts. researchgate.net
D-glucose-6-phosphateProduction of HMF observed in cytosolic extracts. researchgate.net
6-phosphogluconateProduction of HMF observed in cytosolic extracts. researchgate.net
D-ribose-5-phosphateProduction of HMF observed in cytosolic extracts. researchgate.net
D-ribulose-1,5-diphosphateHigher conversion rate to HMF compared to D-ribose-5-phosphate. nih.gov
Bacterial Synthesis Involving LuxS and S-Ribosyl-Homocysteine Metabolism

The metabolic pathway begins with S-adenosylhomocysteine (SAH), a byproduct of S-adenosylmethionine (SAM)-dependent methylation reactions. Current time information in Bangalore, IN.cnif.cn In bacteria possessing the LuxS system, SAH is first converted to S-ribosyl-homocysteine (SRH) and adenine (B156593) by the enzyme Pfs (5'-methylthioadenosine/S-adenosylhomocysteine nucleosidase). Current time information in Bangalore, IN.cnif.cn

The LuxS enzyme then acts on SRH, cleaving it into two products: homocysteine and 4,5-dihydroxy-2,3-pentanedione (DPD). mdpi.com DPD is unstable and spontaneously cyclizes to form various furanone derivatives, with 4-Hydroxy-5-methyl-3-furanone being identified as a major product of this in vitro reaction. Current time information in Bangalore, IN.cnif.cn This pathway highlights the dual role of LuxS in both central metabolism (recycling of homocysteine) and quorum sensing. Current time information in Bangalore, IN.cnif.cn Studies have confirmed this pathway in a variety of bacteria, including Escherichia coli, Porphyromonas gingivalis, and Neisseria meningitidis. Current time information in Bangalore, IN.cnif.cn

Targeted Chemical Synthesis Approaches

Beyond its biological formation, 4-Hydroxy-5-methyl-3-furanone can be produced through targeted chemical synthesis. These methods provide a controlled way to generate the compound for commercial and research purposes.

Development of Novel Organic Synthetic Routes

The chemical synthesis of 3(2H)-furanones, including 4-Hydroxy-5-methyl-3-furanone, has evolved to include a variety of strategies. Early and common methods often rely on the principles of the Maillard reaction, involving the heating of pentose sugars (like ribose or xylose) with amino compounds. acs.org

More recent and novel synthetic routes focus on cyclization reactions of specifically designed precursors. These modern approaches offer greater control and efficiency. Examples of such strategies include:

Cycloisomerization of allenic hydroxyketones: This method can be performed in water without the need for expensive metal catalysts, offering a greener synthetic route.

Gold-catalyzed cyclization of γ-hydroxyalkynones: This approach provides a mild and efficient way to produce substituted 3(2H)-furanones.

Tandem reactions: Some novel methods combine a transition-metal-catalyzed activation of alkynes with a heterocyclization and a subsequent 1,2-alkyl shift to build the furanone ring system.

These advanced organic synthetic routes represent a shift towards more efficient, versatile, and environmentally benign methods for producing furanone compounds.

Stereoselective Synthesis and Enantiomeric Purity Considerations

The molecular structure of 4-Hydroxy-5-methyl-3-furanone is achiral, meaning it does not have a chiral center and does not exist as different enantiomers. Therefore, considerations of stereoselective synthesis and enantiomeric purity are not applicable to this specific compound.

However, these concepts are highly relevant for related, substituted furanone compounds that are chiral. For instance, the flavor compound 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) exists as two enantiomers, each with distinct sensory properties. For such chiral analogs, developing stereoselective synthetic routes is crucial to produce the desired enantiomer with high purity. Methods for achieving this include using chiral starting materials, employing chiral catalysts, or resolving racemic mixtures.

Biological and Biofunctional Investigations

Role in Flavor and Aroma Science

4-Hydroxy-5-methyl-3-furanone, also known as norfuraneol, is a significant contributor to the sensory experience of a wide array of food products. Its presence is a result of both natural biosynthesis in plants and formation during thermal processing.

4-Hydroxy-5-methyl-3-furanone is recognized for its sweet, caramel-like, and bready aroma. thegoodscentscompany.com This compound, along with its derivatives, possesses a planar enol-oxo group that can form strong hydrogen bonds, which is associated with their characteristic caramel-like flavor. nih.gov The sensory impact of these furanones is largely dictated by their odor thresholds, which can vary significantly. For instance, the odor threshold for 4-hydroxy-5-methyl-3(2H)-furanone (norfuraneol) is reported to be 23,000 µg/kg in water, which is considerably higher than that of its close relative, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (furaneol), at 0.04 µg/kg. jfda-online.com Another related compound, 2-(or 5-)ethyl-4-hydroxy-5-(or 2)-methyl-3(2H)-furanone (homofuraneol), has a retronasal odor threshold of 20 µg/kg in water. imreblank.ch

Table 1: Odor Thresholds of 4-Hydroxy-3(2H)-furanone Derivatives

Compound Name Other Names Odor Threshold in Water (µg/L)
This compound Norfuraneol 2,100 - 23,000
4-Hydroxy-2,5-dimethyl-3(2H)-furanone Furaneol, HDMF 0.03 - 1,700
2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone & 5-Ethyl-4-hydroxy-2-methyl-3(2H)-furanone Homofuraneol, EHMF 0.04 - 21

> Source: nih.gov

The perception of the aroma of 4-hydroxy-5-methyl-3-furanone and its derivatives is initiated by their interaction with specific olfactory receptors (ORs) in the nasal cavity. Research has identified specific human olfactory receptors that are activated by these furanone compounds. For example, the olfactory receptor OR7A5 is known to be activated by 4-hydroxy-2,5-dimethyl-3(2H)-furanone. nih.gov Another receptor, OR5M3, is selectively tuned to both homofuraneol and furaneol, which share a similar caramel-like odor quality. uniprot.org The interaction of these volatile molecules with their cognate receptors triggers a signaling cascade that ultimately leads to the perception of their characteristic sweet and caramel-like scents in the brain.

Intercellular Communication and Pheromonal Functions

Beyond its role in flavor, 4-hydroxy-5-methyl-3-furanone and its derivatives have been implicated in intercellular communication, particularly in bacterial systems, and have been identified as having pheromonal functions in certain insects.

Furthermore, furanone compounds, in general, have been shown to interfere with the acylated homoserine lactone (AHL) signaling system used by many bacteria for quorum sensing, thereby preventing bacterial colonization on surfaces. cambridge.orgnih.gov This suggests a broader role for furanones in disrupting bacterial communication and behavior. jci.org

Identification as an Insect Pheromone

This compound has been identified as a key component of the male sex pheromone in the Florida woods cockroach, Eurycotis floridana. tandfonline.comjst.go.jptandfonline.com In this species, the male exhibits a "calling" behavior to attract females, which involves the release of volatile compounds from glands located on its abdominal tergites. tandfonline.comnih.gov

Research has shown that glandular extracts from tergite 7 of the male E. floridana emit a distinct caramel-like odor that is attractive to females from a distance. tandfonline.comjst.go.jptandfonline.com Chemical analysis of these extracts led to the identification of this compound as one of the two primary compounds responsible for this scent, along with 4-hydroxy-2,5-dimethyl-3(2H)-furanone. tandfonline.comjst.go.jptandfonline.com This was the first instance of these well-known food flavor components being identified as natural products in insects. tandfonline.comtandfonline.com

Further studies have confirmed that methylene (B1212753) chloride extracts of tergite 7, as well as its major component this compound, are effective in attracting conspecific females over a distance. nih.govunipa.it While other tergites also release compounds as part of the male's chemical signal, the secretion from tergite 7, containing this compound, plays a significant role in the initial stages of the mating sequence. nih.govunipa.it

Component of E. floridana Male PheromoneLocation of ReleaseBehavioral Effect
This compoundTergite 7Attraction of females at a distance
4-Hydroxy-2,5-dimethyl-3(2H)-furanoneTergite 7Contributes to the attractive caramel (B1170704) odor

Physiological Effects and Health-Related Studies

This compound (HMF) exhibits significant antioxidative properties. koreascience.krresearchgate.net Studies have demonstrated its ability to scavenge free radicals, a key mechanism in preventing oxidative damage. koreascience.kr For instance, its efficacy in scavenging 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) free radicals has been shown to be comparable to or even greater than that of well-known antioxidants like α-tocopherol and ascorbic acid. koreascience.kr

The antioxidant activity of HMF also extends to the inhibition of lipid peroxidation. koreascience.krresearchgate.net In studies using rat liver microsomes, HMF was found to suppress lipid peroxidation induced by Fe(II)/ascorbate. koreascience.kr Furthermore, it has demonstrated a protective effect against UV-induced cytotoxicity in cultured human fibroblasts. koreascience.kr This suggests that by mitigating oxidative stress, HMF can help protect cells from damage. koreascience.kr The antioxidative capacity of HMF and related furanones is believed to contribute to their observed health-related effects. researchgate.net

This compound (HMF) has been identified as a potent inhibitor of cellular melanogenesis, the process of melanin (B1238610) production. nih.govbmbreports.orgkoreascience.kr Its antimelanogenic effects are attributed to a dual mechanism of action. nih.gov

Firstly, HMF has been shown to inhibit the gene expression of tyrosinase, the key enzyme in melanin synthesis. nih.gov In studies using murine melanoma cells stimulated with theophylline (B1681296) (an activator of tyrosinase gene expression), HMF was found to reduce both tyrosinase mRNA and protein levels. nih.gov This indicates that HMF can downregulate the production of the enzyme itself. nih.gov

Secondly, HMF directly inhibits the enzymatic activity of pre-existing tyrosinase. nih.gov It effectively curtails the tyrosinase-catalyzed formation of melanin from dihydroxyphenylalanine both in vitro and within cells. nih.gov The effectiveness of HMF in inhibiting melanin formation has been shown to be comparable to that of arbutin, a widely used depigmenting agent in cosmetics. nih.gov Given that oxidative stress can induce melanin production, the antioxidative properties of HMF are also thought to contribute to its ability to prevent cellular pigmentation. koreascience.kr

Mechanism of Melanogenesis Inhibition by HMFTargetOutcome
Inhibition of Gene ExpressionTyrosinase mRNA and proteinReduced synthesis of tyrosinase enzyme
Inhibition of Enzyme ActivityPre-existing tyrosinaseDecreased catalytic conversion to melanin

The effect of this compound on the proliferation of tumor cells has been a subject of investigation, with some studies indicating a potential to enhance the growth of certain cancer cells. Research on a series of Maillard reaction products found that this compound potently enhanced the proliferation of human tumor cells in vitro. researchgate.netnih.gov

In contrast, other related Maillard-type chromophores demonstrated an inhibitory effect on the growth of human tumor cells. researchgate.netnih.gov For example, compounds like 2-(2-furyl)methylidene-4-hydroxy-5-methyl-2H-furan-3-one were found to inhibit the proliferation of gastric carcinoma cells, induce cell cycle arrest, and promote apoptosis. researchgate.netnih.gov It is important to note that while this compound itself was observed to have a proliferative effect in these particular studies, other structurally similar compounds have been shown to inhibit tumor growth. researchgate.netnih.govcymitquimica.com

Research on a structurally similar compound, 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF), suggests that certain furanones can modulate the autonomic nervous system, which in turn can influence physiological processes such as appetite and blood pressure. researchgate.netnih.govresearchgate.net

Studies have shown that inhalation of DMHF can increase the dietary intake of rats, suggesting an effect on appetite regulation. researchgate.netnih.gov DNA microarray analysis of the rat brain following DMHF inhalation revealed altered gene expression associated with feeding behavior and neurotransmission. researchgate.netnih.gov This indicates that the compound may promote appetite by modulating neural pathways. researchgate.netnih.gov

Furthermore, the inhalation of DMHF has been found to decrease systolic blood pressure in rats. researchgate.netresearchgate.net This effect is believed to be mediated through the olfactory system and involves the autonomic nervous system. researchgate.net Specifically, exposure to DMHF was shown to elevate gastric vagal (parasympathetic) nerve activity while lowering renal sympathetic nerve activity, leading to a reduction in blood pressure. researchgate.net

CompoundPhysiological EffectProposed Mechanism
2,5-Dimethyl-4-hydroxy-3(2H)-furanone (DMHF)Increased dietary intakeAltered gene expression related to feeding behavior in the brain
2,5-Dimethyl-4-hydroxy-3(2H)-furanone (DMHF)Decreased systolic blood pressureModulation of the autonomic nervous system via the olfactory system

Antimicrobial Spectrum and Mode of Action

While extensive research on the antimicrobial properties of 4-Hydroxy-5-methyl-3-furanone (also known as norfuraneol) is still emerging, studies on structurally similar furanone compounds provide significant insights into its potential antimicrobial capabilities. Compounds such as 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF or Furaneol) and 2-ethyl-4-hydroxy-5-methyl-3(2H)-furanone (EHMF) have demonstrated a broad spectrum of antimicrobial activity.

Research on these related furanones indicates effectiveness against a variety of pathogenic microorganisms. For instance, Furaneol has been shown to possess antimicrobial effects against both Gram-positive and Gram-negative bacteria, as well as fungi. jmb.or.krkoreascience.kr Similarly, EHMF has reported antimicrobial activity against bacteria like Escherichia coli and Staphylococcus aureus, in addition to various yeasts and fungi. cymitquimica.com This suggests that 4-Hydroxy-5-methyl-3-furanone may also exhibit a wide-ranging antimicrobial spectrum.

The proposed mode of action for the antimicrobial effects of these furanone compounds involves several mechanisms. One primary mechanism appears to be the disruption of microbial cell membranes, which leads to cell lysis. Furthermore, some 3(2H)-furanones are known to act as pro-oxidants. They can facilitate the generation of reactive oxygen species (ROS) through the reduction of transition metal ions. These ROS can, in turn, cause damage to cellular components, including DNA strand breaks, contributing to their antimicrobial effect. mdpi.com

Antimicrobial Spectrum of Related Furanone Compounds

Microorganism Type Examples of Susceptible Organisms Reference Compound(s)
Gram-positive bacteria Staphylococcus aureus EHMF
Gram-negative bacteria Escherichia coli EHMF
Fungi Candida albicans, various yeasts and fungi Furaneol (HDMF), EHMF

Interactions with Biological Macromolecules (e.g., protein binding, enzyme kinetics)

4-Hydroxy-5-methyl-3-furanone has been shown to interact with several biological macromolecules, most notably with the enzyme tyrosinase. nih.gov Tyrosinase is a key enzyme in the biosynthesis of melanin, the pigment responsible for coloration in skin and hair.

Beyond its interaction with tyrosinase, 4-Hydroxy-5-methyl-3-furanone is also involved in other enzymatic pathways. For example, it has been demonstrated that cytosolic protein extracts from the yeast Zygosaccharomyces rouxii can produce 4-Hydroxy-5-methyl-3-furanone from various carbohydrate phosphates. nih.gov This indicates an interaction with several enzymes within the yeast's metabolic pathways, such as fructose-bisphosphatase and dehydrogenases. nih.gov Additionally, some reports suggest that this furanone derivative may inhibit the production of gamma-aminobutyric acid (GABA) and fatty acid synthesis in certain in vitro models. biosynth.com

Investigated Interactions of 4-Hydroxy-5-methyl-3-furanone with Biological Macromolecules

Macromolecule Type of Interaction Observed Effect
Tyrosinase Enzyme Inhibition Reduction of melanin synthesis through decreased gene expression and direct enzyme activity inhibition. nih.gov
Cytosolic enzymes (e.g., from Zygosaccharomyces rouxii) Substrate/Product Formation of 4-Hydroxy-5-methyl-3-furanone from carbohydrate phosphate (B84403) precursors. nih.gov
Undisclosed (in relation to GABA synthesis) Inhibition Reported inhibition of gamma-aminobutyric acid (GABA) production in vitro. biosynth.com
Undisclosed (in relation to fatty acid synthesis) Inhibition Reported inhibition of fatty acid synthesis in vitro. biosynth.com

Advanced Analytical and Characterization Methodologies

Chromatographic and Spectroscopic Techniques for Identification and Quantification

A combination of chromatographic separation and spectroscopic detection provides the necessary selectivity and sensitivity for the analysis of 4-hydroxy-5-methyl-3-furanone.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds like 4-hydroxy-5-methyl-3-furanone. imreblank.chacs.org However, due to its high polarity and potential instability at high temperatures, direct GC analysis can be challenging. nih.govresearchgate.net To overcome these issues, derivatization is often employed to create a more stable and less polar derivative suitable for GC separation. nih.govresearchgate.net For instance, a method involving derivatization with pentafluorobenzyl bromide has been successfully developed for the quantification of a related furanone in aqueous samples. nih.govresearchgate.net

Tandem mass spectrometry (GC-MS/MS) offers enhanced selectivity and sensitivity, which is particularly useful for studying the fragmentation pathways of furanones and for tracing the incorporation of isotopically labeled precursors in mechanistic studies. imreblank.chresearchgate.net By analyzing the fragmentation patterns, researchers can gain insights into the molecular structure and formation mechanisms of these compounds. imreblank.ch For example, the fragmentation of 4-hydroxy-5-methyl-3(2H)-furanone and its analogs has been studied in detail using GC-MS/MS to propose general fragmentation pathways. imreblank.ch

Table 1: GC-MS/MS in the Study of Furanones

Application Analyte(s) Key Findings Reference(s)
Fragmentation Study This compound and related furanones Elucidation of general fragmentation pathways for alkylated 4-hydroxy-3(2H)-furanones. imreblank.ch

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of 4-hydroxy-5-methyl-3-furanone and related compounds, especially in complex matrices like fruit juices. huji.ac.ildss.go.thacs.org Reversed-phase HPLC with UV detection is a common approach. researchgate.netdss.go.th For instance, a major peak with an absorbance maximum around 280 nm, identified as this compound, was detected using diode-array-detection (DAD)-HPLC in a Maillard reaction system. jst.go.jpresearchgate.net

However, incomplete resolution from other components in complex samples can be a challenge. huji.ac.ilacs.org To address this, methods using a second detecting wavelength to negate interfering compounds have been developed, enhancing the accuracy of quantification. huji.ac.ilacs.org HPLC is also suitable for monitoring the formation of furanones during food processing and storage. researchgate.net

Table 2: HPLC Methods for Furanone Analysis

HPLC Mode Column Mobile Phase Example Detection Application Reference(s)
Reversed-Phase C18 Acetonitrile, water, and phosphoric acid UV/DAD (e.g., 280 nm) Separation and identification in Maillard reaction systems and fruit juices. jst.go.jpresearchgate.netsielc.com
Reversed-Phase Zorbax ODS 0.05M sodium acetate (B1210297) (pH 4.0)/methanol (70:30) UV (290 nm) Analysis of 2,5-dimethyl-4-hydroxy-3(2H)-furanone in pineapple juice. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of 4-hydroxy-5-methyl-3-furanone. jst.go.jp Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

In one study, the NMR spectra of the isolated compound revealed proton signals for a methyl group (at δH 2.27 ppm) and a methylene (B1212753) group (at δH 4.52 ppm). jst.go.jp The ¹³C NMR spectrum showed five distinct carbon signals, corresponding to the methyl, methylene, and three quaternary carbons (one carbonyl and two olefinic). jst.go.jp This data, combined with the molecular formula, strongly supported the structure of this compound. jst.go.jp NMR is also crucial in identifying intermediates in biosynthetic pathways. nih.gov

Table 3: NMR Data for this compound

Nucleus Chemical Shift (δ) in CDCl₃ Multiplicity Assignment Reference
¹H 2.27 ppm singlet CH₃-C= jst.go.jp
¹H 4.52 ppm singlet -O-CH₂- jst.go.jp
¹³C 13.51 ppm CH₃ jst.go.jp
¹³C 77.03 ppm CH₂ jst.go.jp
¹³C 135.27 ppm C= jst.go.jp
¹³C 175.66 ppm C= jst.go.jp

X-ray crystallography provides unambiguous proof of the three-dimensional structure of a crystalline compound. For this compound, single-crystal X-ray analysis was performed on a colorless prism crystal. jst.go.jp The analysis confirmed the molecular structure and provided precise data on its crystalline form. jst.go.jp Similar techniques have been used to confirm the structures of other furanone derivatives. nih.govnih.gov

The crystallographic data for this compound revealed an orthorhombic crystal system with the space group Pna2₁. jst.go.jp This level of structural detail is invaluable for understanding intermolecular interactions and the solid-state properties of the compound.

Table 4: Crystallographic Data for this compound

Parameter Value Reference
Molecular Formula C₅H₆O₃ jst.go.jp
Molecular Weight 114.10 jst.go.jp
Crystal System Orthorhombic jst.go.jp
Space Group Pna2₁ jst.go.jp
a (Å) 18.7149(3) jst.go.jp
b (Å) 4.0175 jst.go.jp
c (Å) 6.87513(10) jst.go.jp
Volume (ų) 516.93(2) jst.go.jp

Isotopic Labeling Studies for Mechanistic Elucidation

Isotopic labeling is a powerful technique to trace the metabolic fate of precursors and elucidate biosynthetic pathways.

The formation of 4-hydroxy-5-methyl-3-furanone and its derivatives has been investigated using isotopically labeled precursors. imreblank.ch In the context of the Maillard reaction, studies have used ¹³C-labeled glycine (B1666218) and alanine (B10760859) to demonstrate the incorporation of Strecker degradation products (formaldehyde and acetaldehyde) into the pentose (B10789219) moiety to form furanones. researchgate.net

In biological systems, such as fruits, the biosynthesis of related furanones has been studied by feeding isotopically labeled sugars. For example, the formation of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) in strawberries has been investigated using labeled D-glucose and D-fructose. nih.govresearchgate.net These studies have shown that D-fructose-1,6-diphosphate is a key natural precursor. researchgate.netacs.orgnih.gov Reinvestigation of the formation of this compound has shown a spontaneous nonenzymatic formation from D-ribulose-5-phosphate, with 4,5-dihydroxy-2,3-pentanedione identified as the ultimate precursor. nih.gov

These tracer experiments, often coupled with GC-MS or LC-MS analysis, are essential for mapping the complex biochemical routes leading to the formation of this important flavor compound. imreblank.chnih.gov

Fragmentation Pathway Analysis by Mass Spectrometry

The fragmentation of this compound and its analogs under mass spectrometry (MS) conditions has been a subject of detailed investigation to understand their structural characteristics. Studies employing gas chromatography/mass spectrometry (GC/MS) and tandem mass spectrometry (GC/MS/MS) have been instrumental in proposing a general fragmentation pathway for alkylated 4-hydroxy-3(2H)-furanones. wsu.edu

To elucidate these pathways, researchers have utilized both unlabeled reference compounds and isotopically labeled molecules. The use of labeled precursors, such as in Maillard reaction models with xylose and amino acids like glycine or alanine, allows for the tracking of specific atoms through the fragmentation process. wsu.eduresearchgate.net For instance, the daughter mass spectrum of labeled 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) obtained through GC-MS/MS of the parent molecular ion reveals the incorporation of a ¹³C atom, aiding in the precise mapping of the fragmentation. mdpi.com

Key Mass Spectrometric Fragments of this compound and Related Compounds
CompoundParent Ion (m/z)Key Fragment Ions (m/z)Interpretation of Fragments
This compound11486, 58, 43Loss of CO, subsequent fragmentations
4-Hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF)128100, 72, 57, 43Loss of CO, subsequent fragmentations
¹³C-labeled HDMF12986, 73, 58, 44Indicates incorporation of one ¹³C atom

Applications in Food Process Monitoring and Quality Control

The formation of 4-Hydroxy-5-methyl-3-furanone during thermal processing has led to its exploration as a valuable tool for monitoring and controlling food manufacturing processes.

Development and Validation of Chemical Markers for Thermal Processing

This compound, often referred to as M-2, has been identified and validated as a chemical marker for evaluating the extent of thermal processing in various food systems. wsu.eduwsu.edu This application is particularly crucial for novel thermal processing technologies like microwave-assisted pasteurization (MAP), where achieving uniform heating is a challenge. wsu.edu

The development of a chemical marker system typically involves creating a model food, such as an egg white gel or mashed potato model, containing precursors for the Maillard reaction, like D-ribose and L-lysine. wsu.eduwsu.edu Upon heating, the formation of M-2 can be quantified using techniques like high-performance liquid chromatography (HPLC). wsu.edu Studies have demonstrated that the yield of M-2 increases with both heating time and temperature. wsu.edu

Validation of this marker involves establishing a reliable correlation between its concentration and the thermal history of the food product. For instance, in an egg white gel model, the formation of M-2 was found to increase linearly with heating time at temperatures between 75–95 °C. wsu.edu This predictable formation allows for the mapping of heating patterns and the identification of "cold spots" within a food product, which is critical for ensuring microbiological safety. wsu.edumdpi.com The color change in the model food, resulting from the Maillard reaction that produces M-2, can also be used as a visual indicator of the processing intensity. wsu.edu

Correlation of Formation Kinetics with Process Lethality and Quality Parameters

The formation kinetics of 4-Hydroxy-5-methyl-3-furanone (M-2) have been studied to establish a quantitative relationship with both process lethality (F₀ value) and changes in food quality. The F₀ value is a measure of the thermal inactivation of microorganisms, particularly Clostridium botulinum spores, and is a critical parameter in sterilization processes. mdpi.com

Research has shown that the formation of M-2 often follows zero-order or first-order reaction kinetics, depending on the processing temperature and the food matrix. wsu.eduresearchgate.netwsu.edu In some studies, the formation of M-2 in an egg white model at 75–95 °C followed zero-order kinetics. wsu.edu However, at higher sterilization temperatures (e.g., 116–131 °C) in whey protein gels and mashed potatoes, the formation has been reported to follow first-order kinetics. wsu.edu

Kinetic Parameters for the Formation of this compound (M-2) in a Mashed Potato Model Food
ParameterValueSignificance
Reaction OrderFirst-orderRate of formation is proportional to the concentration of reactants. wsu.edu
Thermal Resistance Constant (z-value)20.6–24.0 °CIndicates the temperature change required to achieve a tenfold change in the reaction rate. wsu.edu
Correlation with Thermal Lethality (F₀)SignificantAllows for the estimation of microbial inactivation. wsu.edumdpi.com
Correlation with Color (L* and a* values)SignificantLinks chemical changes to visible quality attributes. wsu.edu

Metabolic Fate and Derivatives of 4 Hydroxy 5 Methyl 3 Furanone

Biotransformation Pathways in Organisms

4-Hydroxy-5-methyl-3(2H)-furanone, a significant flavor compound, undergoes various biotransformation reactions in organisms, primarily plants, leading to the formation of several derivatives. These metabolic conversions play a crucial role in modulating the compound's stability, volatility, and sensory properties. The primary pathways involved are methylation and glycosylation, which often leads to subsequent malonylation.

A key metabolic transformation of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), a close analog of 4-hydroxy-5-methyl-3-furanone, is methylation, which results in the formation of 2,5-dimethyl-4-methoxy-3(2H)-furanone (DMMF), also known as mesifurane. mdpi.comresearchgate.netnih.gov This enzymatic methylation is a critical step in the aroma development of many fruits, including strawberries and arctic brambles. nih.govoup.com

The enzyme responsible for this conversion is S-adenosyl-L-methionine:furaneol O-methyltransferase (FaOMT). oup.com This enzyme catalyzes the transfer of a methyl group from the donor molecule S-adenosyl-L-methionine (SAM) to the hydroxyl group of HDMF. mdpi.com The resulting methoxy (B1213986) derivative, DMMF, is more volatile than its precursor, HDMF. scispace.com The expression of the FaOMT gene increases during the ripening of strawberry fruits, indicating that the methylation of HDMF is a ripening-associated process. scispace.com

The biosynthesis of mesifurane is hypothesized to be an enzymatic methylation of 4-hydroxy-2,5-dimethyl-3(2H)-furanone related to the ripening process. nih.gov In most fruits where DMMF is found, its hydroxyl precursor, HDMF, is also present, highlighting their close metabolic relationship. acs.org

Another significant biotransformation pathway for furanones is glycosylation, which involves the attachment of a sugar moiety, typically glucose, to the core molecule. mdpi.com In plants, this process converts volatile and often unstable aroma compounds into more stable, water-soluble, and non-volatile forms. google.comresearchgate.net

In strawberries, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) is metabolized to the flavorless HDMF β-D-glucoside. oup.comnih.gov This reaction is catalyzed by a family of enzymes known as UDP-glucosyltransferases (UGTs). nih.gov Specifically, enzymes like UGT71K3a, UGT71K3b, and UGT85K16 have been identified to preferentially glucosylate the hydroxyl group of HDMF. nih.govresearchgate.net The glucosylated form can be considered a reservoir of the flavor compound, which can be released upon enzymatic or chemical hydrolysis.

Following glycosylation, a further modification through malonylation can occur. The HDMF β-D-glucoside can be converted to HDMF 6′-O-malonyl-β-D-glucoside. mdpi.com While HDMF and its malonylated glucoside are unstable at various pH levels, the HDMF β-D-glucoside shows greater stability. mdpi.com Interestingly, the malonylated glucoside is resistant to enzymatic hydrolysis by β-glucosidase, unlike the rapid hydrolysis observed for HDMF β-D-glucoside. mdpi.com

Table 1: Key Enzymes in the Biotransformation of 4-Hydroxy-2,5-dimethyl-3(2H)-furanone

Enzyme Abbreviation Function Substrate Product Organism
O-methyltransferase FaOMT Methylation 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) 2,5-dimethyl-4-methoxy-3(2H)-furanone (DMMF) Strawberry (Fragaria × ananassa)
UDP-glucosyltransferase UGT71K3 Glycosylation 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) HDMF β-D-glucoside Strawberry (Fragaria × ananassa)
UDP-glucosyltransferase UGT85K16 Glycosylation 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) HDMF β-D-glucoside Strawberry (Fragaria × ananassa)

Identification and Characterization of Novel Metabolites

Research into the biosynthesis of furanones has led to the identification of key precursor molecules. In strawberries, 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF) has been identified as the immediate natural precursor of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF). mdpi.comoup.com The conversion of HMMF to HDMF is catalyzed by a quinone oxidoreductase (FaQR). mdpi.comoup.com

Table 2: Identified Metabolites and Precursors of 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF)

Compound Role Chemical Formula
4-hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF) Precursor C6H6O3
2,5-dimethyl-4-methoxy-3(2H)-furanone (DMMF) Methylated Derivative C7H10O3
HDMF β-D-glucoside Glycosylated Derivative C12H20O8
HDMF 6′-O-malonyl-β-D-glucoside Malonylated Glycoside C15H22O11

Role in Central Carbon and Sulfur Metabolism (e.g., S-adenosylhomocysteine recycling)

Q & A

Q. How is HMFO synthesized in biological systems, and what experimental approaches validate its formation?

HMFO is biosynthesized via enzymatic conversion of carbohydrate phosphates in cytosolic extracts. For example, Zygosaccharomyces rouxii cytosolic protein extracts produce HMFO from fructose-1,6-diphosphate, glucose-6-phosphate, and ribose-5-phosphate. Key enzymes include fructose-1,6-diphosphatase and glucose-6-phosphate dehydrogenase. Experimental validation involves incubating extracts with labeled substrates (e.g., [6-¹³C]-glucose-6-phosphate) and analyzing products via LC-MS or NMR to track isotopic incorporation .

Q. What analytical methods are recommended for detecting HMFO in complex mixtures (e.g., Maillard reaction systems)?

Diode-array-detection HPLC (DAD-HPLC) with a C18 column is effective for isolating HMFO from reaction mixtures. In xylose-lysine Maillard systems, HMFO elutes as a major peak with λmax at 280 nm. Quantification requires calibration against a pure standard, with confirmation via high-resolution mass spectrometry (HRMS) or comparison to synthetic HMFO .

Q. What are the critical handling and storage protocols for HMFO in laboratory settings?

HMFO should be stored in airtight glass containers at cool temperatures (below 25°C) away from light to prevent degradation. Handling requires N95 masks, chemical-resistant gloves (e.g., nitrile), and safety goggles to avoid inhalation or dermal exposure. Work areas must have local exhaust ventilation to minimize airborne particulates .

Q. How does HMFO contribute to enzymatic assays, particularly in redox studies?

HMFO acts as a substrate in redox enzyme assays due to its keto-enol tautomerism, which facilitates electron transfer. For example, it can be used to test NAD(P)H-dependent reductase activity by monitoring absorbance changes at 340 nm. Control experiments should include heat-inactivated enzymes to confirm catalytic specificity .

Advanced Research Questions

Q. What mechanistic role does HMFO play in the Maillard reaction, and how does its formation vary with sugar precursors?

HMFO forms via retro-aldol cleavage of pentoses (e.g., xylose, ribose) during the Maillard reaction. Ribose yields the highest HMFO concentration (~20 mg/100 mL in 200 mg/mL ribose systems), while xylose produces ~60-80% of total HPLC peak area at 280 nm. The reaction mechanism involves spontaneous cyclization of ribulose-5-phosphate, a key intermediate generated from sugar phosphates .

Q. How does thermal decomposition of HMFO influence its stability, and what are the major degradation products?

Heating HMFO in buffered solutions (pH 7.4, 100°C) leads to polymerization and decomposition. Major products include diacetyl and methylglyoxal, identified via GC-MS after derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine. Stability studies require kinetic modeling (e.g., Arrhenius plots) to predict shelf-life under varying temperatures .

Q. What methodologies are used to assess the genotoxic potential of HMFO in vitro?

Genotoxicity is evaluated using the comet assay (single-cell gel electrophoresis) to detect DNA strand breaks in human cell lines. HMFO (1-10 mM) induces dose-dependent DNA damage, with positive controls (e.g., H2O2) and ROS scavengers (e.g., catalase) to confirm oxidative stress mechanisms .

Q. How can HMFO serve as a platform chemical for synthesizing bio-based C4 compounds?

HMFO is a precursor for maleic acid, γ-butyrolactone, and 1,4-butanediol via catalytic hydrogenation or acid-catalyzed ring-opening. For example, hydrogenation over Pd/C (50 bar H2, 120°C) yields 1,4-butanediol with >90% selectivity. Process optimization requires monitoring by in-situ FTIR to track intermediate formation .

Q. What enzymatic pathways and genetic tools are used to enhance HMFO production in microbial systems?

Metabolic engineering of E. coli involves overexpression of ribose-5-phosphate isomerase (RpiA) and deletion of competing pathways (e.g., transketolase). Fed-batch fermentation with controlled glucose feeding increases titers to ~5 g/L. Transcriptomic analysis (RNA-seq) identifies bottlenecks in carbon flux toward HMFO .

Notes on Contradictions

  • Precursor Efficiency : reports ribose as the optimal HMFO precursor, while xylose is less efficient. This contrasts with studies on furanone derivatives where fructose-1,6-diphosphate dominates .
  • Stability : HMFO is stable at room temperature but degrades rapidly above 80°C, highlighting the need for precise thermal controls in kinetic studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.